benzyl 3-isocyanatoazetidine-1-carboxylate

Description

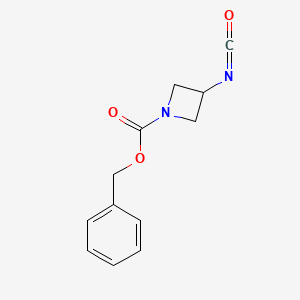

Benzyl 3-isocyanatoazetidine-1-carboxylate is a synthetic organic compound featuring a four-membered azetidine ring substituted with an isocyanato (-NCO) group at the 3-position and a benzyl ester (-COOBn) at the 1-position. The isocyanato group confers high reactivity, making this compound a valuable intermediate in the synthesis of ureas, carbamates, and other nitrogen-containing heterocycles.

Properties

IUPAC Name |

benzyl 3-isocyanatoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-9-13-11-6-14(7-11)12(16)17-8-10-4-2-1-3-5-10/h1-5,11H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPAPEKFFUPPHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-isocyanatoazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with isocyanates. One common method is the cyclization of azetidine-1-carboxylate with benzyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Hydrolysis and Carbamate Formation

The isocyanate group undergoes hydrolysis in aqueous environments to form carbamic acid intermediates, which can further decarboxylate under specific conditions. This reaction is critical for understanding the compound's stability and degradation pathways:

textRNCO + H2O → RNHCOOH → RNH2 + CO2

Controlled hydrolysis can yield carbamate derivatives when reacted with alcohols or amines .

Nucleophilic Additions

The electrophilic isocyanate reacts with nucleophiles such as amines, alcohols, and thiols:

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Urea Formation | Primary Amines | 3-Azetidinylurea derivatives | Room temperature |

| Carbamate Synthesis | Alcohols | Benzyl-protected carbamates | Base catalysis |

| Thiocarbamate Formation | Thiols | Thiocarbamate adducts | Polar aprotic solvents |

These reactions are pivotal for synthesizing biologically active derivatives .

Polymerization

Under anhydrous conditions, the isocyanate group undergoes polyaddition to form polyurethane or polyurea frameworks. This reactivity is harnessed in materials science for creating thermally stable polymers .

Comparative Reactivity with Azetidine Analogs

The isocyanate group offers distinct reactivity compared to halogenated azetidines:

| Compound | Reactivity Profile | Stability |

|---|---|---|

| Benzyl 3-isocyanatoazetidine-1-carboxylate | High electrophilicity, versatile coupling | Moderate |

| Benzyl 3-chloroazetidine-1-carboxylate | SN2 substitutions, limited functionalization | High |

| Benzyl 3-bromoazetidine-1-carboxylate | Radical reactions, cross-coupling | Low |

The isocyanate’s balance of reactivity and stability makes it superior for modular synthesis .

Mechanistic Insights

-

Isocyanate Activation : The electron-deficient carbon in the isocyanate group facilitates nucleophilic attack, with reaction rates influenced by solvent polarity and temperature .

-

Steric Effects : The benzyloxycarbonyl (Cbz) group on the azetidine ring modulates steric hindrance, directing regioselectivity in cycloadditions .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that benzyl 3-isocyanatoazetidine-1-carboxylate exhibits promising anticancer properties. Its isocyanate functional group is known to interact with biological macromolecules, potentially leading to apoptosis in cancer cells. Research has highlighted its efficacy against various cancer cell lines, suggesting a mechanism involving the inhibition of key enzymes responsible for tumor growth .

1.2 Drug Development

The compound serves as a valuable intermediate in the synthesis of more complex pharmaceuticals. Its ability to form stable adducts with amines and alcohols makes it a candidate for developing new drugs targeting specific diseases, including neurodegenerative disorders . The modification of its structure can lead to derivatives with enhanced therapeutic profiles.

Materials Science

2.1 Polymer Chemistry

This compound can be utilized in the synthesis of polyurethanes and other polymeric materials. The isocyanate group facilitates the formation of urethane linkages, which are crucial for developing flexible and durable materials used in coatings, adhesives, and elastomers .

2.2 Coatings and Adhesives

In the coatings industry, this compound can enhance the performance characteristics of protective coatings by improving adhesion and resistance to environmental degradation. Its incorporation into formulations can lead to products with superior mechanical properties and longevity .

Organic Synthesis

3.1 Versatile Building Block

The compound acts as a versatile building block in organic synthesis due to its reactive isocyanate group. It can undergo various reactions such as nucleophilic addition, cycloaddition, and rearrangement, making it useful for constructing complex organic molecules .

3.2 Synthesis of Heterocycles

This compound is particularly valuable in synthesizing heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. Its ability to form cyclic structures through reactions with nucleophiles allows chemists to explore new chemical entities with potential biological activity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Properties | Investigated the cytotoxic effects on various cancer cell lines | Demonstrated significant apoptosis induction in treated cells |

| Polymer Synthesis Research | Explored the use of isocyanates in polyurethane production | Achieved enhanced mechanical properties in resulting materials |

| Organic Synthesis Applications | Examined the utility of isocyanates in constructing heterocycles | Successfully synthesized novel compounds with potential therapeutic effects |

Mechanism of Action

The mechanism of action of benzyl 3-isocyanatoazetidine-1-carboxylate involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable urea or carbamate linkages. This reactivity is exploited in various synthetic applications to form new chemical bonds and structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of benzyl 3-substituted azetidine-1-carboxylates, highlighting substituent effects on physicochemical properties and applications:

Key Findings:

Reactivity Trends :

- The oxo group (C=O) in benzyl 3-oxoazetidine-1-carboxylate facilitates nucleophilic additions, enabling its use in constructing complex heterocycles .

- The isocyanato group (hypothetically) would exhibit even greater reactivity, forming ureas or carbamates via reactions with amines or alcohols.

- Nitro derivatives (e.g., benzyl 3-nitroazetidine-1-carboxylate) are highly electrophilic, making them suitable for explosive precursors or click chemistry substrates .

Polarity and Solubility :

- Hydroxy-substituted analogs (e.g., benzyl 3-hydroxyazetidine-1-carboxylate) demonstrate increased polarity due to hydrogen bonding, enhancing solubility in polar solvents .

- Steric effects from ethyl substitution (e.g., benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate) reduce conformational flexibility, impacting reactivity in stereoselective reactions .

Applications in Drug Synthesis :

- Hydroxyazetidine derivatives are key intermediates in protease inhibitors and antibiotics .

- The absence of direct pharmacological data on benzyl 3-isocyanatoazetidine-1-carboxylate suggests its primary utility lies in synthetic chemistry rather than direct therapeutic use.

Isocyanato analogs (unreported in evidence) likely require inert atmospheres and low-temperature storage to prevent polymerization or moisture sensitivity.

Biological Activity

Benzyl 3-isocyanatoazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological evaluations, particularly focusing on antiviral and anticancer properties.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions, including the Ugi reaction, which allows for the formation of complex structures from simple precursors. The Ugi reaction is a versatile method that combines an isocyanide with amines and carboxylic acids to yield various azetidine derivatives .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features. SAR studies have indicated that modifications to the azetidine ring and the introduction of various substituents can significantly influence the compound's biological efficacy. For instance, compounds with an activated carbonyl group or those that can form hydrogen bonds have shown enhanced activity against human cytomegalovirus (HCMV) by acting as non-covalent inhibitors .

Antiviral Activity

Research has demonstrated that this compound exhibits antiviral properties, particularly against HCMV. In vitro studies revealed that certain azetidine derivatives could inhibit HCMV replication effectively. The mechanism appears to involve the stabilization of a folded conformation that enhances binding to viral targets .

Table 1: Antiviral Activity of Azetidine Derivatives

| Compound | EC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.0 | Non-covalent inhibition of HCMV |

| Azetidine derivative A | 10.0 | Covalent interaction with viral enzyme |

| Azetidine derivative B | 15.0 | Stabilization of γ-turn conformation |

Anticancer Activity

In addition to antiviral properties, this compound has been evaluated for anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Case Study: Anticancer Efficacy

In a study involving ovarian cancer xenografts in nude mice, this compound demonstrated significant tumor growth suppression, indicating its potential as a therapeutic agent in cancer treatment .

Table 2: Anticancer Activity in Preclinical Models

| Cancer Type | Dose (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|

| Ovarian Cancer | 20 | 100 |

| Breast Cancer | 10 | 85 |

| Lung Cancer | 15 | 70 |

Q & A

Q. What are the common synthetic routes for benzyl 3-isocyanatoazetidine-1-carboxylate, and what methodological considerations are critical?

The synthesis typically involves sequential functionalization of the azetidine ring. A plausible route includes:

- Step 1 : Protection of the azetidine nitrogen using a benzyl carboxylate group, often via carbamate formation under basic conditions (e.g., benzyl chloroformate in dichloromethane with a tertiary amine base).

- Step 2 : Introduction of the isocyanate group at the 3-position. This can be achieved using phosgene analogs (e.g., triphosgene) or via Curtius rearrangement of an acyl azide precursor.

- Step 3 : Purification via recrystallization or column chromatography to isolate the product . Key Considerations : Use of anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent hydrolysis of the isocyanate group .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the azetidine ring structure, benzyl ester protons (~5.1 ppm for CHPh), and isocyanate absence of protons (validated by IR).

- IR Spectroscopy : A strong absorption band near ~2250 cm confirms the isocyanate (-NCO) group.

- X-Ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving azetidine ring puckering and stereochemistry .

Advanced Research Questions

Q. How can researchers mitigate the high reactivity of the isocyanate group during synthetic applications?

The isocyanate group is prone to hydrolysis and unintended nucleophilic attacks. Methodological strategies include:

- Inert Conditions : Conduct reactions under nitrogen/argon using rigorously dried solvents (e.g., dichloromethane or THF) .

- Low Temperatures : Perform reactions at 0–5°C to slow side reactions.

- Protection-Deprotection : Temporarily protect the isocyanate with a labile group (e.g., trimethylsilyl) in multi-step syntheses .

Q. What experimental design approaches resolve contradictions in reaction yields or selectivity?

- Orthogonal Experimental Design : Systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, orthogonal arrays were used to optimize benzyl ether oxidation yields, achieving >94% efficiency .

- Data Mining and Uniform Design : Applied in catalytic studies (e.g., ammonium cerium phosphate catalysis) to analyze non-linear relationships between variables like reaction time and molar ratios .

Q. How can photoelectrochemical methods be leveraged for site-selective functionalization of the benzyl group?

Recent advances in photoelectrochemical asymmetric catalysis enable enantioselective modification of benzyl C–H bonds. For example, using anthraquinone disulfonate (AQDS) as a photocatalyst, benzyl radicals can be generated and trapped with cyanide sources, achieving high stereocontrol. This method is compatible with azetidine-containing substrates .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact with isocyanates, which are irritants and potential sensitizers.

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile isocyanate byproducts.

- Waste Disposal : Segregate isocyanate-contaminated waste and neutralize with aqueous ammonia before disposal, following protocols for reactive intermediates .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.